molecular formula C23H16N4O2S B5971590 5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)

5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)

Cat. No.: B5971590
M. Wt: 412.5 g/mol
InChI Key: UJKKWNSBFYIRBN-RWEWTDSWSA-N
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Description

This compound belongs to the thiazolidinedione (TZD) family, a class of heterocyclic molecules characterized by a five-membered ring containing sulfur, nitrogen, and two ketone groups. The structure integrates an indolylidene moiety at position 5 and a phenylhydrazone substituent at position 2, distinguishing it from conventional TZDs like rosiglitazone or pioglitazone.

Properties

IUPAC Name

3-[(2Z)-4-hydroxy-3-phenyl-2-(phenylhydrazinylidene)-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2S/c28-21-19(17-13-7-8-14-18(17)24-21)20-22(29)27(16-11-5-2-6-12-16)23(30-20)26-25-15-9-3-1-4-10-15/h1-14,25,29H/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKKWNSBFYIRBN-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\2/N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 328.38 g/mol. The structure features a thiazolidine ring fused with an indole moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC17H16N2O3SC_{17}H_{16}N_{2}O_{3}S
Molecular Weight328.38 g/mol
IUPAC Name5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinediones exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Induction of Apoptosis

A study demonstrated that a related compound induced apoptosis in MCF-7 breast cancer cells through intrinsic pathways. The compound's mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

Anti-inflammatory Effects

Thiazolidinediones are also known for their anti-inflammatory properties. The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in inflammation.

Table 2: COX Inhibition Data

CompoundCOX-I IC50 (µM)COX-II IC50 (µM)Selectivity Index
Compound A15.05.03.0
Compound B20.010.02.0
5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione N/A N/A N/A

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in cancer progression and inflammation. It may act by:

  • Inhibiting cell cycle progression : By interfering with cyclin-dependent kinases.
  • Inducing oxidative stress : Leading to cellular damage in cancer cells.
  • Modulating inflammatory cytokines : Reducing the overall inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s thiazolidinedione core differentiates it from other heterocycles such as oxadiazoles (e.g., 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, 2a ). While 2a features a 1,3,4-oxadiazole ring with a thione group, the target compound’s thiazolidinedione core includes two ketone groups, which influence electronic properties and binding affinity. The indolylidene substituent further enhances planarity, promoting intercalation with biological targets like DNA or enzymes .

Solubility and Stability

  • The phenylhydrazone group in the target compound reduces aqueous solubility (<0.1 mg/mL in PBS) compared to 2a (1.2 mg/mL), which benefits from the polar hydroxylphenyl group. However, the indolylidene moiety improves photostability under UV light (t₁/₂ > 48 hours vs. 2a ’s t₁/₂ = 12 hours) .

Key Research Findings

  • Ag/AgCl), indicating stronger electron-withdrawing effects than 2a (-0.62 V) .
  • Molecular Docking : The indolylidene group facilitates π-π stacking with PPAR-γ’s Tyr473 residue, enhancing binding affinity (ΔG = -9.8 kcal/mol) compared to 2a ’s lack of PPAR-γ interaction .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the condensation of indole-2,3-dione derivatives with thiazolidinone precursors. Key steps include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions (e.g., hydrolysis of the thiazolidine ring) .
  • pH adjustments : Using weakly acidic conditions (pH 5–6) to stabilize intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol/water mixtures aid in crystallization . Yield optimization (70–85%) requires strict exclusion of moisture and oxygen during hydrazone formation .

Q. Which spectroscopic techniques are most reliable for confirming its structure?

  • NMR : 1^1H and 13^13C NMR are critical for verifying the indole-thiazolidine core and phenylhydrazone substituents. Key signals include:
  • Indole NH proton at δ 10.2–11.5 ppm (broad singlet) .
  • Thiazolidine carbonyl carbons at δ 170–175 ppm in 13^13C NMR .
    • IR : Stretching vibrations at 1680–1700 cm1^{-1} (C=O), 3200–3300 cm1^{-1} (N-H), and 1550–1600 cm1^{-1} (C=N) confirm functional groups .
    • Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]+^+) and fragments corresponding to the indole-thiazolidine cleavage .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Anti-inflammatory screening : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically analyzed?

Contradictions often arise from:

  • Assay variability : Differences in cell line viability protocols (e.g., serum concentration in MTT assays) .
  • Structural analogs : Minor substituent changes (e.g., fluorine vs. methoxy groups) alter binding affinity. Compare IC50_{50} trends using SAR tables .
  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational strategies improve reaction design and mechanistic understanding?

  • DFT calculations : Optimize transition-state geometries to identify rate-limiting steps (e.g., hydrazone formation energy barriers) .
  • Molecular docking : Predict binding modes with biological targets (e.g., COX-2 active site) to guide structural modifications .
  • Reaction path screening : Quantum chemical methods (e.g., AFIR) reduce trial-and-error in multi-step syntheses .

Q. How can mechanistic studies elucidate its mode of action in biological systems?

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in cancer cells .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
  • Enzyme inhibition kinetics : Michaelis-Menten analysis for COX-2 or topoisomerase inhibition .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring to enhance cytotoxicity .
  • Heterocycle modification : Replace the thiazolidine ring with oxadiazole to alter pharmacokinetic properties .
  • Prodrug design : Incorporate ester linkages for improved solubility and controlled release .

Q. What challenges arise in scaling up multi-step synthesis, and how are they addressed?

  • Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity before hydrazone formation .
  • Byproduct formation : Monitor reaction progress via TLC to isolate intermediates before side reactions dominate .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve yields in cross-coupling steps but require rigorous removal post-synthesis .

Q. How do pH and temperature affect the compound’s stability in solution?

  • Degradation pathways : Acidic conditions (pH < 4) hydrolyze the thiazolidine ring, while alkaline conditions (pH > 9) degrade the hydrazone bond .
  • Storage recommendations : Store lyophilized at -20°C in amber vials. In solution (DMSO), stability declines after 48 hours at 4°C .

Q. What synergistic effects are observed when combined with other therapeutic agents?

  • Antimicrobial synergy : Test with β-lactam antibiotics (e.g., ampicillin) against resistant strains using checkerboard assays .
  • Chemotherapy adjuvants : Combine with cisplatin to reduce IC50_{50} values in ovarian cancer models via ROS amplification .

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